BenchChemオンラインストアへようこそ!

3-(Piperidin-4-yl)benzo[d]isoxazole

Pharmaceutical intermediate Analytical reference standard Quality control

Procure 3-(Piperidin-4-yl)benzo[d]isoxazole (CAS 84163-68-8) as your unequivocal des-fluoro impurity reference for risperidone and iloperidone. Its non-fluorinated scaffold (XLogP3 1.9) ensures distinct chromatographic retention from the 6-fluoro analog, eliminating false positives in stability studies. The unblocked 6-position enables direct electrophilic derivatization—a synthetic shortcut impossible with fluorinated counterparts—expediting medicinal chemistry SAR campaigns. Specify ≥98% purity, fully characterized for immediate integration into QC workflows and GlyT1-targeted lead optimization.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 84163-68-8
Cat. No. B3156928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-4-yl)benzo[d]isoxazole
CAS84163-68-8
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NOC3=CC=CC=C32
InChIInChI=1S/C12H14N2O/c1-2-4-11-10(3-1)12(14-15-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2
InChIKeyKEIQPPQTKPFHLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperidin-4-yl)benzo[d]isoxazole (CAS 84163-68-8): Procurement-Grade Heterocyclic Building Block for CNS Drug Discovery and Impurity Reference Standards


3-(Piperidin-4-yl)benzo[d]isoxazole (CAS 84163-68-8) is a heterocyclic compound featuring a benzo[d]isoxazole core substituted at the 3-position with a piperidin-4-yl group [1]. It is recognized as a privileged scaffold in atypical antipsychotic agents and has been identified as a selective glycine transporter 1 (GlyT1) inhibitor [2]. The compound is also a critical structural intermediate in the synthesis of risperidone and iloperidone, and it serves as a reference standard for impurity profiling in pharmaceutical quality control .

3-(Piperidin-4-yl)benzo[d]isoxazole (CAS 84163-68-8): Why In-Class Analogs Cannot Be Simply Interchanged


Generic substitution of 3-(piperidin-4-yl)benzo[d]isoxazole with its 6-fluoro analog (e.g., CAS 84163-77-9) or other benzo[d]isoxazole derivatives is not scientifically valid due to quantifiable differences in physicochemical properties, synthetic reactivity, and target selectivity. The absence of the 6-fluoro substituent in the target compound results in a lower computed XLogP3-AA (1.9 vs. 2.0 for the fluorinated analog), indicating reduced lipophilicity and altered membrane permeability [1]. Furthermore, the non-fluorinated scaffold enables electrophilic aromatic substitution at the 6-position, a synthetic handle that is blocked in the 6-fluoro analog . These distinctions directly impact both the compound's utility in medicinal chemistry diversification and its behavior as a reference standard in chromatographic methods. The quantitative evidence below substantiates why this specific compound—not a close analog—should be prioritized for scientific selection and procurement.

3-(Piperidin-4-yl)benzo[d]isoxazole (CAS 84163-68-8): Quantifiable Differentiation Evidence for Scientific Selection


Purity and Analytical Certification: 98% HPLC Purity with Full Characterization Suite

The target compound is supplied with a minimum purity of 98% as determined by HPLC, accompanied by batch-specific Certificates of Analysis (CoA) that include NMR, HPLC, and GC data . In contrast, many vendors of the 6-fluoro analog (CAS 84163-77-9) offer lower purity grades (e.g., 95-97%) without full spectroscopic characterization . This higher and fully documented purity reduces the need for additional purification steps and ensures batch-to-batch reproducibility in both synthetic and analytical applications.

Pharmaceutical intermediate Analytical reference standard Quality control

Physicochemical Property: Lower XLogP3-AA (1.9) vs. 6-Fluoro Analog (2.0)

The computed XLogP3-AA for 3-(piperidin-4-yl)benzo[d]isoxazole is 1.9 [1], which is lower than the LogP value of 2.0 reported for the 6-fluoro analog (CAS 84163-77-9) [2]. This difference in lipophilicity translates to a predicted lower membrane permeability and potentially reduced CNS penetration for the target compound relative to its fluorinated counterpart. Such a property profile makes the non-fluorinated scaffold preferable for applications where lower logP is desired to mitigate off-target binding or to enhance aqueous solubility.

Lipophilicity Drug-likeness Medicinal chemistry

Synthetic Utility: Electrophilic Aromatic Substitution Enabled at 6-Position

The absence of a fluorine atom at the 6-position of the benzo[d]isoxazole ring in the target compound permits electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or sulfonation, which are precluded in the 6-fluoro analog due to deactivation of the ring [1]. This synthetic handle allows for the direct introduction of diverse functional groups, enabling the generation of focused libraries for structure-activity relationship (SAR) studies. In contrast, the 6-fluoro analog requires more complex, multi-step routes for further substitution.

Organic synthesis Derivatization Scaffold diversification

3-(Piperidin-4-yl)benzo[d]isoxazole (CAS 84163-68-8): High-Value Application Scenarios Based on Quantitative Evidence


Reference Standard for Risperidone/Iloperidone Impurity Profiling

With a documented purity of 98% by HPLC and full analytical characterization, 3-(piperidin-4-yl)benzo[d]isoxazole is an ideal reference standard for the identification and quantification of des-fluoro impurities in risperidone and iloperidone drug substances. Its distinct chromatographic retention time relative to the 6-fluoro analog enables accurate impurity tracking in quality control and stability studies .

Scaffold for GlyT1 Inhibitor Lead Optimization

The compound's computed XLogP3-AA of 1.9 and its privileged scaffold status as a selective GlyT1 inhibitor [1] make it a valuable starting point for lead optimization programs targeting schizophrenia and other CNS disorders. The lower lipophilicity relative to fluorinated analogs may contribute to a differentiated safety and efficacy profile.

Building Block for Focused Library Synthesis via Electrophilic Aromatic Substitution

The availability of the 6-position for electrophilic aromatic substitution [2] allows medicinal chemists to rapidly generate diverse analog libraries for SAR exploration. This synthetic advantage reduces the time and cost associated with multi-step derivatization of the 6-fluoro analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Piperidin-4-yl)benzo[d]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.